

4-Cyclopropoxybenzoic acid chemical structure and properties

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Compound of Interest

Compound Name: 4-Cyclopropoxybenzoic acid

Cat. No.: B155675

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An In-depth Technical Guide to 4-Cyclopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropoxybenzoic acid, a substituted aromatic carboxylic acid, presents a unique structural motif of interest in medicinal chemistry and materials science. The incorporation of a cyclopropoxy group onto a benzoic acid scaffold can significantly influence its physicochemical and biological properties, including metabolic stability, binding affinity to biological targets, and electronic characteristics. This document provides a comprehensive overview of the chemical structure, properties, and available technical data for **4-Cyclopropoxybenzoic acid**.

Chemical Structure and Identifiers

The chemical structure of **4-Cyclopropoxybenzoic acid** consists of a benzoic acid core where the hydrogen at the para-position is substituted with a cyclopropoxy group.

Systematic Name: 4-(Cyclopropoxy)benzoic acid[1]

Molecular Formula: C₁₀H₁₀O₃[1]

Molecular Weight: 178.18 g/mol [1]

CAS Number: 62577-90-6[\[1\]](#)

Canonical SMILES: C1CC1OC2=CC=C(C=C2)C(=O)O

InChI Key: VUANULXCHKBPDD-UHFFFAOYSA-N[\[1\]](#)

Synonyms: Benzoic acid, 4-(cyclopropoxy)-[\[1\]](#)

Physicochemical Properties

Experimental data on the physical properties of **4-Cyclopropoxybenzoic acid** is limited. The available information, including predicted values, is summarized below.

Property	Value	Source
Physical State	Solid	[1]
Melting Point	Not available	
Boiling Point	Not available	
pKa (Predicted)	4.47 ± 0.10	[2]
Solubility	Not available	

Spectral Data

Detailed experimental spectral data for **4-Cyclopropoxybenzoic acid** are not readily available in the public domain. Researchers are advised to acquire and interpret their own data for structural confirmation. The expected spectral characteristics are as follows:

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methine proton of the cyclopropoxy group, and the methylene protons of the cyclopropyl ring. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the cyclopropoxy group and the electron-withdrawing carboxylic acid group.
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic acid carbon, the four unique carbons of the benzene ring, and the two unique carbons of the

cyclopropyl group.

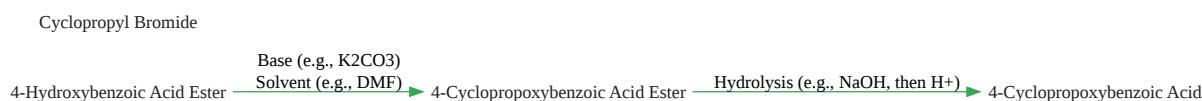
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic and cyclopropyl groups.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the cyclopropyl ring.

Experimental Protocols

Synthesis of 4-Cyclopropoxybenzoic Acid

A common synthetic route to **4-Cyclopropoxybenzoic acid** involves the Williamson ether synthesis, starting from a salt of 4-hydroxybenzoic acid and a cyclopropyl halide.

Reaction Scheme:



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Figure 1. Synthetic Pathway to **4-Cyclopropoxybenzoic Acid**.

Detailed Methodology:

- Esterification of 4-Hydroxybenzoic Acid: To protect the carboxylic acid functionality, 4-hydroxybenzoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods, such as Fischer esterification with the respective alcohol and a catalytic amount of strong acid.
- Williamson Ether Synthesis:

- To a solution of the 4-hydroxybenzoic acid ester in a polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate.
- Add cyclopropyl bromide to the reaction mixture.
- Heat the mixture with stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent like ethyl acetate.
- The organic layer is washed, dried, and concentrated to yield the crude **4-cyclopropoxybenzoic acid** ester.
- Hydrolysis:
 - The crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.
 - After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the **4-Cyclopropoxybenzoic acid**.
 - The solid product is collected by filtration, washed with water, and dried.
- Purification: The crude **4-Cyclopropoxybenzoic acid** can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of **4-Cyclopropoxybenzoic acid**. However, benzoic acid derivatives are known to exhibit a wide range of biological activities. The introduction of the cyclopropoxy group may modulate these activities, potentially leading to novel pharmacological profiles. Further research is required to elucidate the biological significance of this compound.

Safety Information

Detailed toxicological data for **4-Cyclopropoxybenzoic acid** are not available. Standard laboratory safety precautions should be taken when handling this compound. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Cyclopropoxybenzoic acid is a compound with potential applications in various fields of chemical research. This guide provides a summary of the currently available information on its structure and properties. The lack of extensive experimental data highlights the opportunity for further investigation into the synthesis, characterization, and biological evaluation of this molecule. The provided synthetic protocol offers a viable route for its preparation, enabling further studies by the scientific community.

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References

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